molecular formula C6H13NO2 B13689548 trans-Azepane-4,5-diol

trans-Azepane-4,5-diol

Cat. No.: B13689548
M. Wt: 131.17 g/mol
InChI Key: HQISGUDQAWZSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Azepane-4,5-diol: is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, characterized by the presence of hydroxyl groups at the 4th and 5th positions in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Azepane-4,5-diol can be achieved through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, the reaction of amino alcohols with formaldehyde and 1,2-ethanedithiol can lead to the formation of hydroxy-containing azepanes . Another method involves the use of azido nitriles, which undergo intramolecular dipolar cycloaddition to form tetrazole-fused azepanes .

Industrial Production Methods: Industrial production of this compound may involve the fermentation of specific strains of microorganisms. For example, the fungus Botrytis cinerea has been genetically modified to enhance the production of 1’,4’-trans-ABA-diol, a related compound . This approach leverages metabolic engineering techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: trans-Azepane-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of alkenes can lead to the formation of vicinal diols, which are molecules with hydroxyl groups on neighboring carbons .

Common Reagents and Conditions: Common reagents used in these reactions include peroxycarboxylic acids for epoxidation and osmium tetroxide for hydroxylation . These reactions typically occur under mild conditions and can be catalyzed by various metal complexes.

Major Products: The major products formed from these reactions include highly functionalized azepanes, which can be further derivatized for various applications .

Scientific Research Applications

Chemistry: In synthetic chemistry, trans-Azepane-4,5-diol serves as a key intermediate for the preparation of more complex molecules.

Biology and Medicine: In biology and medicine, azepane derivatives, including this compound, have shown potential as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . These compounds can interact with specific enzymes and receptors, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of high-value materials, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of trans-Azepane-4,5-diol involves its interaction with specific molecular targets and pathways. For example, it can inhibit glycosidases and glycosyl transferases, enzymes involved in carbohydrate metabolism . The compound’s hydroxyl groups play a crucial role in binding to the active sites of these enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to trans-Azepane-4,5-diol include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness: What sets this compound apart is its specific configuration and the presence of hydroxyl groups at the 4th and 5th positions. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Introduction

trans-Azepane-4,5-diol is a bicyclic organic compound characterized by a seven-membered azepane ring with hydroxyl groups at the 4 and 5 positions. Its unique stereochemistry and molecular structure contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can disrupt bacterial cell membranes, leading to cell death. This property suggests its potential as a novel antimicrobial agent against various pathogens. A comparative analysis of its activity against standard antibiotics reveals that this compound may offer enhanced efficacy due to its unique structural features.

Neuroactive Properties

The structural similarity of this compound to certain neurotransmitters has led to investigations into its neuroactive properties. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could be beneficial in treating neurological disorders, warranting further research into its pharmacological effects on the central nervous system.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes and receptors. The compound's derivatives have shown promising results in inhibiting enzymes involved in key metabolic pathways. For instance, studies utilizing techniques such as surface plasmon resonance have demonstrated its binding affinity to certain biological targets, indicating its potential role as a therapeutic agent in enzyme modulation.

Biological Activity Mechanism of Action Potential Applications
AntimicrobialDisruption of cell membranesAntibacterial therapies
NeuroactiveInteraction with neurotransmitter receptorsTreatment of neurological disorders
Enzyme inhibitionBinding to specific enzymesMetabolic pathway modulation

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound demonstrated higher activity compared to traditional antibiotics such as penicillin and streptomycin.

Study 2: Neuroactive Properties

In a preliminary investigation into the neuroactive properties of this compound, researchers assessed its effects on synaptic transmission in neuronal cultures. The findings suggested that the compound could enhance synaptic plasticity, which is crucial for learning and memory processes.

Study 3: Enzyme Interaction Studies

A series of enzyme interaction studies utilizing molecular docking simulations revealed that this compound has a high binding affinity for certain metabolic enzymes. These findings suggest that the compound could be developed into a therapeutic agent aimed at modulating enzyme activity in metabolic disorders.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

azepane-4,5-diol

InChI

InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2

InChI Key

HQISGUDQAWZSMV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC(C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.